molecular formula C10H9ClN2O2 B12638976 Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-

Cat. No.: B12638976
M. Wt: 224.64 g/mol
InChI Key: IPBCMYDKOBOIDH-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like methoxy or amino groups.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- has garnered attention for its potential therapeutic applications. The compound's structural complexity allows for interaction with various biological targets, making it a candidate for drug development.

Potential Therapeutic Targets:

  • Antibacterial Activity: Preliminary studies suggest that compounds similar to Ethanone exhibit significant antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the chloro substituent may enhance its interaction with bacterial enzymes, potentially leading to new antibiotics .
  • Anticancer Properties: Research indicates that pyrrolopyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. Ethanone's structure may enable it to act on multiple targets within cancer cells, making it a valuable compound for further investigation in oncology .

Biological Research

Ethanone's unique chemical structure positions it as an important tool in biological research. Its ability to interact with various biomolecules makes it suitable for studying complex biological processes.

Applications in Research:

  • Molecular Docking Studies: The compound can be utilized in molecular docking studies to predict its binding affinity to various proteins involved in disease pathways. Such studies are crucial for understanding the mechanisms of action of potential therapeutic agents .
  • In Vivo Studies: Future studies may involve testing the compound's efficacy in animal models to assess its pharmacokinetics and pharmacodynamics. This will provide insights into its potential therapeutic benefits and safety profile .

Synthetic Methodologies

The synthesis of Ethanone is notable for its efficiency and versatility. Various synthetic routes have been developed to produce this compound, often involving multicomponent reactions that allow for the rapid assembly of complex molecules.

Synthesis Techniques:

  • Multicomponent Reactions: Recent advancements in multicomponent synthesis have enabled the efficient production of Ethanone from readily available starting materials. These methods often yield high purity and can be easily scaled up for industrial applications .
  • Catalytic Methods: The use of catalysts in the synthesis of Ethanone can improve reaction rates and selectivity. For example, montmorillonite K10 has been employed as a catalyst to facilitate reactions under mild conditions, enhancing the overall sustainability of the process .

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- is unique due to the presence of the chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H10ClN2OC_{12}H_{10}ClN_2O and a molecular weight of 224.64 g/mol. Its structure features a pyrrolopyridine moiety with a chloro substituent on the pyrrole ring and a methoxy group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC12H10ClN2OC_{12}H_{10}ClN_2O
Molecular Weight224.64 g/mol
SMILESC1=CC=C(C=C1)OCC(=O)C2=CN=C3C(=C2Cl)C=CN3

Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy- has been investigated for its potential as an inhibitor of various biological pathways. Its structural features suggest that it may interact with several targets within biological systems, including ion channels and specific enzymes.

  • Inhibition of Ion Channels : Preliminary studies indicate that similar compounds can inhibit the hERG ion channel, which is crucial for cardiac function. This inhibition can lead to cardiotoxic effects, thus requiring careful evaluation during drug development .
  • Antimicrobial Activity : The compound's heterocyclic structure is associated with antibacterial properties. For instance, related pyrrole derivatives have shown promising activity against Staphylococcus aureus and other pathogens, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Structure-Activity Relationships (SAR)

Understanding the SAR of Ethanone is essential for optimizing its biological activity. The presence of both chloro and methoxy groups appears to enhance its reactivity and interaction with biological targets compared to structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
4-Chloropyrido[3,4-b]quinolin-6(5H)-oneQuinoline structureExhibits different biological activities
1-Methylpyrrolo[2,3-b]pyridineMethylated pyrrolopyridineVaries in reactivity due to methyl substitution
5-Chloro-1H-pyrroleSimpler structureLess steric hindrance compared to the target compound

In Vitro and In Vivo Studies

Research has demonstrated that Ethanone exhibits moderate potency in vitro with an effective concentration (EC50) of around 2.1 μM against certain pathogens. In vivo studies have shown efficacy in models of Cryptosporidium infections, indicating its potential as an anti-parasitic agent .

Example Study :
A study involving a series of pyrrolopyridine derivatives found that modifications to the heteroaryl head group significantly influenced anti-Cryptosporidium activity. Compounds retaining certain structural elements showed improved potency and selectivity profiles compared to earlier iterations .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyethanone

InChI

InChI=1S/C10H9ClN2O2/c1-15-5-8(14)7-4-13-10-6(9(7)11)2-3-12-10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IPBCMYDKOBOIDH-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CN=C2C(=C1Cl)C=CN2

Origin of Product

United States

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